![molecular formula C13H14N6 B6422176 4-hydrazinyl-1-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidine CAS No. 610279-48-6](/img/structure/B6422176.png)
4-hydrazinyl-1-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidine
Overview
Description
Pyrazolo[3,4-d]pyrimidine derivatives have attracted significant interest in medicinal chemistry due to their diverse biological potential . They are considered as bioisosteres with purines and many pyrimidine and fused pyrimidine derivatives have shown promising anticancer activity .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives often involves a one-pot multi-component cyclocondensation reaction . The specific synthesis process can vary depending on the desired substituents and functional groups .Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives can be confirmed via elemental analysis and spectral data . The specific structure will depend on the substituents and functional groups present in the molecule .Chemical Reactions Analysis
The chemical reactions involving pyrazolo[3,4-d]pyrimidine derivatives can be complex and depend on the specific substituents and functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives can vary widely depending on the specific substituents and functional groups present in the molecule .Scientific Research Applications
Acetylcholinesterase Inhibitors
Hydrazinyl triazoles derivatives have been studied for their potential role as acetylcholinesterase inhibitors . Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter, in the brain. Inhibitors of this enzyme are used in the treatment of neurodegenerative disorders like Alzheimer’s disease .
Anticancer Agents
Research has been conducted into the use of pyrazolo pyrimidines and their derivatives as potential anticancer agents . The exact mechanisms of action and effectiveness of these compounds in cancer treatment are subjects of ongoing research .
Antimicrobial Agents
Some hydrazinyl triazoles derivatives have shown antimicrobial properties, making them potential candidates for the development of new antimicrobial drugs .
Analgesic and Anti-inflammatory Agents
These compounds have also been studied for their analgesic (pain-relieving) and anti-inflammatory properties . This could make them useful in the treatment of conditions involving pain and inflammation .
Antioxidant Agents
Hydrazinyl triazoles derivatives have demonstrated antioxidant activity in some studies . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals .
Enzyme Inhibitors
Apart from acetylcholinesterase, hydrazinyl triazoles derivatives have been found to inhibit other enzymes as well, including carbonic anhydrase, alkaline phosphatase, and lipase . This broad spectrum of enzyme inhibition suggests potential applications in various therapeutic areas .
Antiviral Agents
Some studies have suggested potential antiviral properties of these compounds . Further research is needed to confirm these findings and determine the specific viruses against which these compounds might be effective .
Antitubercular Agents
Hydrazinyl triazoles derivatives have been studied for their potential use as antitubercular agents . Tuberculosis is a serious infectious disease, and new treatments are continually being sought .
Mechanism of Action
Target of Action
The primary target of 4-Hydrazinyl-1-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, controlling cell growth, differentiation, and metabolism .
Mode of Action
4-Hydrazinyl-1-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidine acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to apoptosis, or programmed cell death, particularly in cancer cells .
Result of Action
The inhibition of CDK2 by 4-Hydrazinyl-1-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidine results in significant alterations in cell cycle progression, leading to apoptosis within cells . This makes it a potential candidate for cancer treatment, as it can selectively target and kill cancer cells .
Future Directions
properties
IUPAC Name |
[1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]hydrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6/c1-9-2-4-10(5-3-9)7-19-13-11(6-17-19)12(18-14)15-8-16-13/h2-6,8H,7,14H2,1H3,(H,15,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTKKVKZZZGALS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=NC=NC(=C3C=N2)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201160689 | |
Record name | 4-Hydrazinyl-1-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201160689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
25.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49647904 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-hydrazinyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine | |
CAS RN |
610279-48-6 | |
Record name | 4-Hydrazinyl-1-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=610279-48-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydrazinyl-1-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201160689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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